molecular formula C17H16N2O B13987246 4,6-dimethyl-N-phenyl-1H-indole-2-carboxamide CAS No. 701202-07-5

4,6-dimethyl-N-phenyl-1H-indole-2-carboxamide

Cat. No.: B13987246
CAS No.: 701202-07-5
M. Wt: 264.32 g/mol
InChI Key: HBSFJPHZRVRCCI-UHFFFAOYSA-N
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Description

4,6-Dimethyl-N-phenyl-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole core with a carboxamide group at the 2-position and phenyl and methyl substituents at the nitrogen and 4,6-positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethyl-N-phenyl-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.

    Introduction of Substituents: The methyl groups can be introduced at the 4 and 6 positions through electrophilic substitution reactions using methylating agents such as methyl iodide.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-N-phenyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxamide group to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methyl iodide in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Introduction of alkyl or aryl groups at specific positions on the indole core.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-N-phenyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects.

    Pathways Involved: The compound can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, leading to its observed biological activities.

Comparison with Similar Compounds

    4,6-Dimethyl-1H-indole-2-carboxamide: Lacks the phenyl group at the nitrogen position.

    N-Phenyl-1H-indole-2-carboxamide: Lacks the methyl groups at the 4 and 6 positions.

    1H-Indole-2-carboxamide: Lacks both the phenyl and methyl substituents.

Uniqueness: 4,6-Dimethyl-N-phenyl-1H-indole-2-carboxamide is unique due to the presence of both the phenyl and methyl substituents, which can enhance its biological activity and specificity compared to similar compounds. The combination of these substituents can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

CAS No.

701202-07-5

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

4,6-dimethyl-N-phenyl-1H-indole-2-carboxamide

InChI

InChI=1S/C17H16N2O/c1-11-8-12(2)14-10-16(19-15(14)9-11)17(20)18-13-6-4-3-5-7-13/h3-10,19H,1-2H3,(H,18,20)

InChI Key

HBSFJPHZRVRCCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(NC2=C1)C(=O)NC3=CC=CC=C3)C

solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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